5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide. This intermediate is then reduced to 5-amino-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium ferricyanide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(II) sulfate, iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of phthalazine and phthalimide, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The chemiluminescent properties of 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt are due to its ability to undergo oxidation in the presence of an oxidizing agent, producing light. The reaction involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state . This process is catalyzed by metal ions such as copper(II) or iron(III) .
Comparison with Similar Compounds
Similar Compounds
3-Aminophthalhydrazide: Another chemiluminescent compound with similar properties.
5-Aminouracil: A compound with similar structural features but different chemical properties.
2,5-Dihydroxy-1,4-benzoquinone: Shares some reactivity patterns with 5-Amino-2,3-dihydrophthalazine-1,4-dione.
Uniqueness
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt is unique due to its high efficiency in producing chemiluminescence, making it particularly valuable in forensic science and analytical chemistry .
Properties
Molecular Formula |
C8H5N3NaO2 |
---|---|
Molecular Weight |
198.13 g/mol |
InChI |
InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2; |
InChI Key |
FGRQDRZHUVRSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.